Demeton-O-methyl

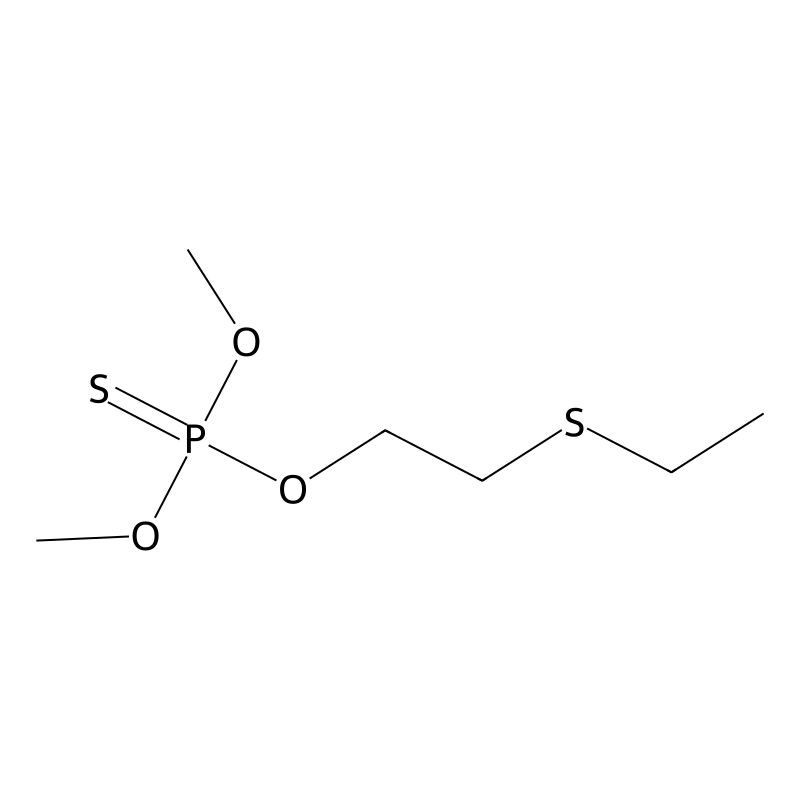

(CH3O)2P(S)OCH2CH2SCH2CH3

C6H15O3PS2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3O)2P(S)OCH2CH2SCH2CH3

C6H15O3PS2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

In Vitro and In Vivo Studies of Insecticidal Action

DOM acts by inhibiting the enzyme acetylcholinesterase (AChE) in insects, leading to disruption of the nervous system and ultimately death. This mode of action has been extensively studied in both in vitro and in vivo models.

- In vitro studies: Scientists have used isolated insect nerve preparations and purified AChE enzymes to investigate the specific binding and inhibitory effects of DOM on AChE activity . These studies have provided valuable insights into the molecular mechanisms of DOM's insecticidal action.

- In vivo studies: Researchers have also conducted studies using live insects, such as fruit flies and aphids, to assess the efficacy of DOM as an insecticide and to determine its optimal application rates. These studies have helped to refine control strategies for specific insect pests in laboratory settings .

Environmental Fate and Degradation Studies

Understanding the environmental fate and degradation of DOM is crucial for assessing its potential ecological impact.

- Degradation studies: Research has focused on the breakdown of DOM in soil and water under different environmental conditions. These studies have shown that DOM can undergo various degradation processes, including hydrolysis, photolysis, and microbial activity, with the rate of degradation influenced by factors like temperature, pH, and soil type .

- Environmental monitoring: Researchers have also conducted studies to monitor the presence of DOM residues in environmental samples, such as soil, water, and food products. These studies have helped to assess the potential for environmental contamination and to inform risk management strategies .

Use in Model Systems for Neurotoxicity Research

Due to its specific and well-characterized effects on AChE, DOM has been used in some scientific research as a model compound to study the mechanisms of neurotoxicity and the development of antidotes.

- Neurotoxicity studies: Researchers have used DOM to induce controlled neurotoxicity in laboratory animals to investigate the cellular and molecular pathways involved in AChE inhibition and its downstream effects on the nervous system .

- Antidote development: Studies have explored the potential of using specific AChE reactivators as antidotes to DOM poisoning. These studies have provided valuable information for the development of treatment strategies for organophosphate poisoning in general .

Demeton-O-methyl, also known as O,O-dimethyl 2-ethylmercaptoethyl thiophosphate, is an organophosphorus compound with the molecular formula and a CAS number of 867-27-6. It is classified as a phosphorothioate and is primarily used as an insecticide and acaricide in agricultural applications. The compound is known for its effectiveness against a variety of pests but poses significant health risks due to its neurotoxic properties, particularly through cholinesterase inhibition, which can lead to severe neurological symptoms in humans and animals .

Demeton-O-methyl acts as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing continuous stimulation of muscles and ultimately leading to paralysis and death of the insect or mite [].

Demeton-O-methyl is a highly toxic compound to humans and other mammals. Exposure can occur through inhalation, ingestion, or skin contact []. Symptoms of poisoning include nausea, vomiting, diarrhea, dizziness, muscle weakness, respiratory failure, and death in severe cases []. Due to these hazards, Demeton-O-methyl is no longer in widespread use as a pesticide.

Data on acute toxicity:

Demeton-O-methyl undergoes several chemical transformations, particularly hydrolysis in alkaline conditions, where it breaks down into less toxic byproducts. The primary reaction involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at synapses, which can disrupt normal neurotransmission and result in symptoms such as muscle cramping, excessive salivation, and respiratory distress .

Additionally, Demeton-O-methyl can be metabolized into more stable derivatives such as demeton-O-methyl sulfoxide and demeton-O-methyl sulfone through oxidation processes .

The biological activity of Demeton-O-methyl is primarily attributed to its ability to inhibit acetylcholinesterase. This inhibition results in the overstimulation of cholinergic receptors due to the accumulation of acetylcholine, leading to symptoms such as:

- Neurological Effects: Headaches, dizziness, and confusion.

- Gastrointestinal Symptoms: Nausea, vomiting, and diarrhea.

- Respiratory Issues: Difficulty breathing and potential respiratory failure.

- Dermatological Reactions: Skin irritation and absorption leading to systemic toxicity .

Due to these effects, exposure can be particularly hazardous for agricultural workers handling the compound.

Demeton-O-methyl can be synthesized through various methods:

- Reaction with Thiodiglycol: This method involves the reaction between thiodiglycol and dimethyl thiophosphate. The sulfur atom in dimethyl thiophosphate attacks one of the oxygen atoms in thiodiglycol, resulting in the formation of Demeton-O-methyl .

- Alkylation of Dimethyl Dithiophosphoric Acid: This involves using 2-(ethylmercapto)-ethyl chloride as an alkylating agent to produce Demeton-O-methyl .

- Reaction with O,O-Dimethyl Phosphochlorothioate: Here, 2-(ethylthio)-ethanol reacts with O,O-dimethyl phosphochlorothioate through a series of chlorination and hydrolysis reactions .

Studies on Demeton-O-methyl have highlighted its interactions with various biological systems:

- Cholinergic System: The compound's primary interaction is with the cholinergic system through acetylcholinesterase inhibition.

- Metabolic Pathways: Research indicates that Demeton-O-methyl is metabolized predominantly via oxidative pathways, leading to sulfoxide and sulfone derivatives which may have different toxicological profiles .

Given its high toxicity, studies often focus on understanding the mechanisms of poisoning and the potential for developing antidotes or protective measures against exposure.

Demeton-O-methyl shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Demeton-O-methyl is unique due to its specific mode of action related to cholinesterase inhibition combined with its high toxicity levels compared to other organophosphates.

Physical Description

XLogP3

Boiling Point

Vapor Density

Density

UNII

GHS Hazard Statements

Vapor Pressure

Pictograms

Acute Toxic